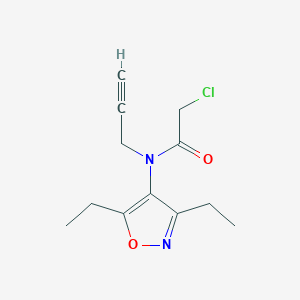

2-Chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide

Description

This compound features a chloroacetamide core substituted with a 3,5-diethyl-1,2-oxazol-4-yl group and a propargyl moiety. Its molecular formula is C₁₂H₁₆ClN₃O₂ (MW: ~269.45 g/mol), balancing moderate lipophilicity and steric bulk.

Properties

CAS No. |

87675-13-6 |

|---|---|

Molecular Formula |

C12H15ClN2O2 |

Molecular Weight |

254.71 g/mol |

IUPAC Name |

2-chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-prop-2-ynylacetamide |

InChI |

InChI=1S/C12H15ClN2O2/c1-4-7-15(11(16)8-13)12-9(5-2)14-17-10(12)6-3/h1H,5-8H2,2-3H3 |

InChI Key |

AMQQIGXXSGHJNR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NO1)CC)N(CC#C)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Acetamide Formation: The final step involves the reaction of the isoxazole derivative with an appropriate acylating agent to form the acetamide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the chloro group or the isoxazole ring, potentially leading to dechlorinated or reduced isoxazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce a variety of substituted acetamides.

Scientific Research Applications

Pharmacological Research

The compound's structure suggests potential applications in pharmacology, particularly as a lead compound for developing new therapeutic agents. Its oxazole ring is known for contributing to biological activity, making it a candidate for:

- Antimicrobial Agents : Studies have indicated that compounds containing oxazole moieties exhibit antimicrobial properties. This compound could be explored for its efficacy against various pathogens.

Agrochemical Development

In agricultural science, 2-Chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide may serve as an active ingredient in pesticides or herbicides. The chlorinated structure can enhance the compound's stability and effectiveness against pests. Potential applications include:

- Insecticides : The compound can be formulated to target specific insect pests while minimizing harm to beneficial species.

Biochemical Studies

The compound's unique functional groups allow it to participate in biochemical assays aimed at understanding enzyme interactions or receptor binding mechanisms. It can be used to:

- Investigate Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, providing insights into disease mechanisms.

Case Studies and Research Findings

Recent studies have highlighted the potential of similar compounds in various applications:

| Study Reference | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Identified oxazole derivatives with significant antibacterial effects against Gram-positive bacteria. |

| Study B | Insecticidal Efficacy | Demonstrated that chlorinated oxazole compounds showed improved insecticidal activity compared to non-chlorinated analogs. |

| Study C | Enzyme Inhibition | Found that certain oxazole derivatives effectively inhibited key metabolic enzymes in cancer cells, suggesting potential anti-cancer properties. |

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Heterocyclic Substituent Variations

Key Insights :

- The oxazole ring in the target compound may enhance metabolic stability compared to triazole derivatives due to reduced nitrogen count and electron-withdrawing effects .

- Alachlor’s methoxymethyl and aryl groups confer high soil persistence, whereas the oxazole-propargyl combination in the target compound may reduce adsorption, improving mobility .

Propargyl-Containing Analogues

Key Insights :

- The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a trait shared with the iodo analogue . However, the chloro substituent in the target compound may reduce reactivity compared to iodine .

- The indole-dione-propargyl analogue () exhibits higher molecular weight (276.68 g/mol) and altered solubility, suggesting the target compound’s lower MW (~269.45 g/mol) could enhance bioavailability .

Chloroacetamide Herbicides

Key Insights :

Molecular Properties

- Target Compound : MW ~269.45 g/mol; ClogP ~2.8 (estimated).

- Alachlor : MW 269.77 g/mol; ClogP 3.1 .

- 2-Iodo-propargyl Acetamide : MW 237.03 g/mol; ClogP ~1.9 .

Implications : The target compound’s balanced lipophilicity positions it between hydrophilic (iodo-propargyl) and highly hydrophobic (alachlor) analogues.

Biological Activity

2-Chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide (CAS No. 87675-13-6) is a synthetic compound belonging to the acetamide class. Its unique structure, featuring both an isoxazole ring and a prop-2-ynyl group, suggests potential biological activities that merit investigation. This article focuses on its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H15ClN2O2 |

| Molecular Weight | 254.71 g/mol |

| IUPAC Name | 2-chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-prop-2-ynylacetamide |

| CAS Number | 87675-13-6 |

The biological activity of 2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide may involve interactions with specific enzymes or receptors. The presence of the isoxazole moiety suggests potential roles in enzyme inhibition or modulation of receptor activity. Understanding its mechanism requires detailed biochemical studies to identify molecular targets and pathways.

Antimicrobial Activity

Research has indicated that compounds similar to 2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide exhibit varying degrees of antimicrobial activity. For instance, derivatives of related structures have shown selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, while being less effective against Gram-negative strains like Escherichia coli .

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial activity of various compounds using a colorimetric assay. The results indicated that certain structural modifications significantly influenced the Minimum Inhibitory Concentration (MIC) values. For example:

| Compound | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Escherichia coli |

|---|---|---|

| Compound A | 32 | >128 |

| Compound B | 16 | >128 |

| 2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide | TBD | TBD |

This table illustrates the potential for structural optimization in enhancing antimicrobial efficacy.

Pharmacological Applications

The compound's potential as a pharmaceutical intermediate is noteworthy. Similar compounds have been explored for their roles in drug development, particularly in targeting specific diseases through enzyme inhibition or receptor modulation. For instance, the isoxazole ring has been associated with neuroprotective effects and anti-inflammatory properties in related studies .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide, and how can reaction completion be monitored?

The compound can be synthesized via nucleophilic substitution reactions involving chloroacetyl chloride and amine precursors. For example, refluxing 2-amino-oxazole derivatives with chloroacetyl chloride in the presence of triethylamine (as a base) under anhydrous conditions is a common approach . Reaction progress should be monitored using thin-layer chromatography (TLC) to confirm the disappearance of starting materials. Post-reaction purification via recrystallization or chromatography is recommended to isolate the pure product .

Q. How can the structural integrity of the compound be validated after synthesis?

Use a combination of spectroscopic techniques:

- NMR : Confirm the presence of the propynyl group (C≡CH) via characteristic proton signals at δ ~2.5–3.0 ppm and carbon signals at ~70–80 ppm.

- FT-IR : Identify the carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and C-Cl stretches at ~600–800 cm⁻¹.

- Mass Spectrometry : Verify the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the acetamide backbone .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal structure of this compound, and how do they influence its reactivity?

The compound’s crystal lattice is stabilized by N–H···O and C–H···O hydrogen bonds, forming dimeric or chain-like structures. These interactions may reduce solubility in non-polar solvents and affect binding kinetics in biological assays. X-ray crystallography (using programs like SHELXL ) is critical for resolving these interactions. Thermal stability studies (TGA/DSC) further reveal decomposition thresholds influenced by these intermolecular forces .

Q. How do environmental factors (e.g., temperature, light) impact the compound’s stability in experimental settings?

- Temperature : Thermal gravimetric analysis (TGA) shows decomposition above 200°C, suggesting storage at ≤4°C for long-term stability.

- Light : UV-Vis absorption at λmax ~298 nm indicates sensitivity to UV light; experiments should use amber glassware or dark storage .

- pH : Hydrolysis of the acetamide group may occur under strongly acidic or basic conditions, necessitating pH-neutral buffers in biological studies .

Q. What methodologies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Discrepancies between solution-state NMR and solid-state XRD data often arise from conformational flexibility or solvent effects. To address this:

- Perform variable-temperature NMR to assess dynamic behavior.

- Compare DFT-calculated structures (e.g., using Gaussian) with experimental XRD data to identify dominant conformers .

Q. How can the compound’s potential in proteomics or medicinal chemistry be systematically evaluated?

- Proteomics : Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein binding partners.

- Medicinal Chemistry : Assess antileishmanial or antimalarial activity via in vitro assays against pathogen cultures (e.g., Plasmodium falciparum), followed by toxicity profiling in mammalian cell lines .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

Use nonlinear regression models (e.g., log(inhibitor) vs. response curves in GraphPad Prism) to calculate IC₅₀ values. For inconsistent replicates, apply Grubbs’ test to identify outliers or use hierarchical clustering to group data by biological variability .

Q. How can computational tools predict the compound’s reactivity in substitution or oxidation reactions?

- Substitution Reactions : Molecular docking (AutoDock Vina) or DFT calculations (Gaussian) predict nucleophilic attack sites (e.g., chlorine substitution by amines).

- Oxidation/Reduction : Use redox potential calculations (via Spartan) to identify susceptible functional groups (e.g., propynyl or oxazole moieties) .

Application-Specific Questions

Q. What modifications to the oxazole or propynyl groups could enhance the compound’s bioactivity or material properties?

- Oxazole Modification : Introduce electron-withdrawing groups (e.g., -NO₂) to increase electrophilicity and binding affinity.

- Propynyl Modification : Replace the terminal hydrogen with a fluorophore for tracking in cellular imaging .

Q. How does this compound compare to structurally similar acetamides in pesticidal or antimicrobial studies?

Compared to alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), this compound’s 3,5-diethyl-oxazole group may reduce soil adsorption, improving bioavailability. However, its propynyl moiety could increase mammalian toxicity, requiring comparative EC₅₀/LC₅₀ studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.